molecular formula C8H12N4 B12368348 5-Pyridin-4-ylpyrazolidin-3-amine

5-Pyridin-4-ylpyrazolidin-3-amine

Cat. No.: B12368348
M. Wt: 164.21 g/mol
InChI Key: XDVZKMONRGGSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyridin-4-ylpyrazolidin-3-amine is a heterocyclic compound that features a pyrazolidine ring fused to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-4-ylpyrazolidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyridine with hydrazine derivatives. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Pyridin-4-ylpyrazolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties .

Scientific Research Applications

5-Pyridin-4-ylpyrazolidin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Pyridin-4-ylpyrazolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features.

    Pyrazolo[1,5-a]pyrimidine:

Uniqueness

5-Pyridin-4-ylpyrazolidin-3-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

5-pyridin-4-ylpyrazolidin-3-amine

InChI

InChI=1S/C8H12N4/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-4,7-8,11-12H,5,9H2

InChI Key

XDVZKMONRGGSGH-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1N)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.